Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate
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Overview
Description
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate: is an organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a benzyloxy methyl group and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-6-carboxylate
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-4-carboxylate
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-7-carboxylate
Comparison: Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the carboxylate ester group can influence the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C17H15NO3S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxymethyl)-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C17H15NO3S/c1-20-17(19)13-7-8-15-14(9-13)18-16(22-15)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
RJFORQBOXMWNGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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